molecular formula C8H13N3O2 B14623081 1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea CAS No. 55807-58-4

1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea

Cat. No.: B14623081
CAS No.: 55807-58-4
M. Wt: 183.21 g/mol
InChI Key: MBHPWCUFOCNZNF-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound has a methyl group at the 5-position of the oxazole ring and a propylurea moiety attached to the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with propylamine and a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylurea moiety differentiates it from other oxazole derivatives, potentially offering unique reactivity and applications.

Properties

CAS No.

55807-58-4

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-propylurea

InChI

InChI=1S/C8H13N3O2/c1-3-4-9-8(12)10-7-5-6(2)13-11-7/h5H,3-4H2,1-2H3,(H2,9,10,11,12)

InChI Key

MBHPWCUFOCNZNF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=NOC(=C1)C

Origin of Product

United States

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